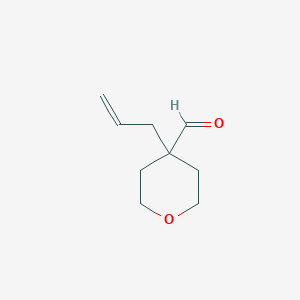

4-(Prop-2-en-1-yl)oxane-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enyloxane-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-3-9(8-10)4-6-11-7-5-9/h2,8H,1,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVBKRKJXDGXCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCOCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Functional Group Interplay of 4 Prop 2 En 1 Yl Oxane 4 Carbaldehyde

The molecular structure of 4-(prop-2-en-1-yl)oxane-4-carbaldehyde is characterized by a unique combination of three key functional groups, each contributing to its potential reactivity and synthetic utility. The central framework is an oxane ring, a six-membered saturated heterocycle containing one oxygen atom. This ring system is substituted at the C4 position with both a prop-2-en-1-yl (commonly known as an allyl) group and a carbaldehyde (or aldehyde) group.

Table 1: Key Structural Features of this compound and Their Expected Properties

| Structural Feature | Description | Expected Properties and Reactivity |

|---|---|---|

| Oxane Ring | Six-membered saturated heterocycle with one oxygen atom. | Provides a stable, non-planar scaffold. Can influence the stereochemical outcome of reactions on its substituents. |

| Prop-2-en-1-yl (Allyl) Group | A three-carbon chain with a double bond. | The double bond can undergo various reactions such as hydrogenation, epoxidation, and dihydroxylation. It is also a substrate for cross-coupling reactions. |

| Carbaldehyde (Aldehyde) Group | A functional group with the structure -CHO. | The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. It can be oxidized to a carboxylic acid or reduced to an alcohol. |

Significance As a Chiral and Polyfunctionalized Organic Scaffold in Synthetic Chemistry

The concept of a molecular scaffold is central to the design of complex molecules in fields like medicinal chemistry and materials science. researchgate.netnih.gov A scaffold is a core molecular structure to which various functional groups can be attached. 4-(prop-2-en-1-yl)oxane-4-carbaldehyde is a prime example of a polyfunctionalized scaffold, meaning it possesses multiple reactive sites that can be chemically addressed, often in a selective manner.

The presence of a quaternary carbon at the C4 position, bonded to four different groups (the oxane ring carbons C3 and C5, the allyl group, and the carbaldehyde group), makes this molecule inherently chiral. wikipedia.org Chirality, or 'handedness', is a critical property in many biological and chemical systems. wikipedia.org Enantiomerically pure chiral building blocks are highly sought after in drug discovery and development, as different enantiomers of a drug can have vastly different biological activities. nih.gov The oxane ring can possess additional stereocenters, further increasing the potential for stereochemical diversity.

The polyfunctionality of this oxane derivative allows for a range of synthetic transformations. For instance, the aldehyde can be selectively reacted with an organometallic reagent without affecting the allyl group under carefully chosen conditions. Subsequently, the allyl group could be transformed through a reaction like hydroboration-oxidation. This ability to perform sequential and selective reactions is a hallmark of a useful synthetic intermediate.

Current Research Landscape and Emerging Areas of Investigation for Multifunctional Oxane Derivatives

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. ias.ac.in It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. ias.ac.inlkouniv.ac.in

The central feature of the target molecule is the oxane ring. Common retrosynthetic disconnections for tetrahydropyran (B127337) rings involve breaking one or two carbon-oxygen (C-O) bonds or strategic carbon-carbon (C-C) bonds within the ring. rsc.orgscripps.edu

A primary disconnection strategy for the oxane ring involves a C-O bond cleavage, which points towards an acyclic hydroxy ether precursor. This approach often simplifies the synthesis to the formation of a linear chain with appropriate functional groups poised for cyclization. Another powerful strategy is the hetero-Diels-Alder reaction, where the oxane ring is disconnected into a diene and a dienophile, allowing for the rapid construction of the heterocyclic core. pnas.org Intramolecular Williamson ether synthesis, Prins cyclization, and ring-closing metathesis are other common transforms that can be envisioned from C-O or C-C bond disconnections of the oxane ring. rsc.org

| Disconnection Strategy | Precursor Type | Key Reaction (Forward Sense) |

| C-O Bond Cleavage | Acyclic hydroxy ether | Intramolecular Williamson ether synthesis |

| C-C and C-O Bond Cleavage | Aldehyde and homoallylic alcohol | Prins Cyclization |

| Two C-C Bond Cleavage | Diene and Aldehyde | Hetero-Diels-Alder Reaction |

| C=C Bond Cleavage | Acyclic diene | Ring-Closing Metathesis |

The quaternary stereocenter at the C4-position is a significant synthetic hurdle. nih.govrsc.org Disconnecting the aldehyde and allyl groups reveals a simpler precursor. The aldehyde functionality can be retrosynthetically derived from a variety of precursors, including a primary alcohol (via oxidation), a carboxylic acid or its derivative (via reduction), or a nitrile (via hydrolysis and reduction).

The allyl group can be disconnected via an allylation reaction, suggesting a precursor that is an enolate or a related nucleophile. nih.gov The disconnection of the C-C bond between the oxane ring and the allyl group would lead to an oxane-4-carbaldehyde derivative and an allylating agent. Alternatively, the aldehyde and allyl groups could be introduced simultaneously or in a stepwise fashion to a precursor that already contains the oxane ring.

A plausible retrosynthetic pathway would first disconnect the C-C bond of the allyl group, leading to an enolate of a 4-formyl oxane and an allyl halide. A subsequent functional group interconversion (FGI) of the aldehyde to a more stable precursor, such as a nitrile or an ester, could simplify the synthesis.

Forward Synthetic Approaches to this compound

The forward synthesis of this compound would logically follow the pathways identified in the retrosynthetic analysis. The key steps would involve the construction of the oxane ring, the formation of the quaternary center, and the introduction and manipulation of the aldehyde and allyl functionalities.

Several methods exist for the direct construction of the tetrahydropyran ring. organic-chemistry.orgyork.ac.uk One approach is the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde. organic-chemistry.org For the target molecule, a suitably substituted homoallylic alcohol could react with an aldehyde to form the oxane ring with the desired substitution pattern.

Another powerful method is the intramolecular hetero-Diels-Alder reaction. A diene tethered to an aldehyde could undergo cyclization to form the tetrahydropyran ring. The substituents on the diene and dienophile would determine the substitution pattern on the resulting oxane.

Ring-closing metathesis (RCM) of a diene containing an ether linkage has also emerged as a versatile tool for the synthesis of cyclic ethers, including tetrahydropyrans. rsc.org

The aldehyde functionality can be introduced at various stages of the synthesis. If the oxane ring is formed first, the aldehyde can be installed at the C4-position. This could be achieved by the oxidation of a primary alcohol at that position. Alternatively, a precursor with a nitrile or ester group at C4 could be transformed into the aldehyde. For instance, the reduction of an ester to a primary alcohol followed by oxidation, or the partial reduction of a nitrile or an ester using reagents like diisobutylaluminium hydride (DIBAL-H) would yield the desired aldehyde.

Recent advancements have also described methods for the direct synthesis of α-quaternary aldehydes. proquest.comunc.edunih.gov These methods often involve the catalytic enantioselective addition of nucleophiles to α-substituted aldehydes or their precursors. proquest.comunc.edu

The introduction of the allyl group is a key step in forming the quaternary center. A common method is the allylation of a ketone or an ester enolate. nih.gov For the synthesis of the target molecule, a 4-oxo-oxane derivative could be treated with a strong base to form the enolate, which would then be reacted with an allyl halide.

Transition metal-catalyzed allylic alkylation is another powerful method for the formation of C-C bonds. nih.gov A precursor with a suitable leaving group at the C4-position could undergo palladium-catalyzed allylic alkylation with an allyl nucleophile. The creation of quaternary stereocenters via the addition of 3,3'-disubstituted allylmetals to aldehydes is a challenging yet viable approach. researchgate.net

Catalytic Strategies in the Synthesis of Analogous Oxane-Aldehyde-Alkene Systems

The synthesis of complex cyclic ethers such as this compound necessitates advanced catalytic methods to control the formation of the oxane ring and the precise installation of functional groups. This section delves into metal-mediated, organocatalytic, and photoredox/electrocatalytic approaches that are pertinent to the construction of such challenging molecular architectures.

Metal-Mediated and Metal-Catalyzed Carbon-Carbon Bond Forming Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds with high efficiency and selectivity.

One plausible approach to the target structure involves the functionalization of a pre-existing oxane derivative. For instance, a precursor such as tetrahydropyran-4-one could be a suitable starting point.

Olefination Reactions: The introduction of the prop-2-en-1-yl (allyl) group could be envisioned through olefination reactions. The Wittig reaction, using an appropriate phosphorus ylide, or the Horner-Wadsworth-Emmons reaction could install the double bond. However, to create the quaternary center, a subsequent functionalization step would be required.

A more direct approach would involve the allylation of an aldehyde. For instance, the palladium-catalyzed Tsuji-Trost allylation could be adapted. While this reaction typically involves the allylation of nucleophiles, variations involving the use of organometallic reagents in conjunction with an aldehyde could be explored.

Alkylation Strategies: The construction of the quaternary center at the 4-position could be achieved through the sequential alkylation of a suitable precursor. For example, a 4-cyano or 4-ester substituted oxane could be deprotonated and subsequently alkylated with an allyl halide. A second alkylation to introduce a protected aldehyde equivalent would complete the carbon skeleton.

| Reaction Type | Reagents | Potential Application |

| Wittig Reaction | Ph₃P=CH₂ | Conversion of a 4-keto group to an exocyclic double bond |

| HWE Reaction | (EtO)₂P(O)CH₂CO₂Et | Synthesis of an α,β-unsaturated ester from a 4-keto group |

| Tsuji-Trost Allylation | Allyl acetate, Pd(0) | Allylation of a nucleophilic precursor |

| Grignard Reaction | AllylMgBr | Addition of an allyl group to a 4-keto group |

An alternative to functionalizing a pre-formed ring is to construct the oxane ring with the desired substitution pattern already in place. Metal-catalyzed cyclization reactions are particularly powerful for this purpose.

Prins Cyclization: The Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a classic method for tetrahydropyran synthesis. nih.gov To generate the 4,4-disubstituted pattern, a modified Prins reaction could be envisioned using a substrate with a pre-installed allyl group. Indium trichloride (B1173362) has been shown to be an effective catalyst for such cyclizations, affording polysubstituted tetrahydropyrans with high diastereoselectivity. nih.gov

Radical Cyclization: Metal-catalyzed radical cyclizations offer another avenue. For instance, a suitably functionalized acyclic precursor containing an alkene and a radical precursor (e.g., an alkyl halide) could be cyclized using a metal catalyst to form the oxane ring. researchgate.net The challenge would lie in designing a substrate that leads to the desired 4,4-disubstitution.

Intramolecular Hydroalkoxylation: The intramolecular addition of an alcohol to an alkene, catalyzed by metals such as platinum or gold, is a powerful method for forming cyclic ethers. rsc.org A carefully designed diol precursor with a pendant allyl group could potentially undergo a cyclization cascade to form the desired oxane structure.

Cross-coupling reactions are indispensable for the late-stage functionalization of molecules. In the context of synthesizing the target compound or its analogues, these reactions could be used to introduce the allyl or aldehyde functionalities.

Suzuki and Stille Coupling: If a 4-halo-oxane derivative were synthesized, a Suzuki coupling with allylboronic acid or a Stille coupling with allyltributyltin could be used to install the allyl group. These reactions are known for their high functional group tolerance.

Heck Reaction: The palladium-catalyzed Heck reaction could be employed to couple a 4-alkenyl-oxane with a suitable coupling partner to further elaborate the structure.

Carbonylation Reactions: The aldehyde functionality could be introduced via a carbonylation reaction. For example, a 4-halo-4-allyl-oxane could be subjected to a palladium-catalyzed carbonylation in the presence of a reducing agent to afford the desired carbaldehyde.

Organocatalytic Approaches to Chiral Oxane Scaffolds

Organocatalysis has emerged as a powerful alternative and complement to metal catalysis, particularly for the synthesis of chiral molecules. The use of small organic molecules as catalysts can provide high levels of enantioselectivity under mild reaction conditions.

For the synthesis of chiral oxane scaffolds related to this compound, several organocatalytic strategies can be envisioned. These often involve domino or cascade reactions, where multiple bonds are formed in a single synthetic operation.

Domino Michael-Hemiacetalization: A prominent organocatalytic strategy for the synthesis of tetrahydropyrans is the domino Michael-hemiacetalization reaction. oup.com This approach typically involves the reaction of a 1,3-dicarbonyl compound with an α,β-unsaturated aldehyde or ketone bearing a hydroxyl group. Chiral amines or thioureas are often used as catalysts to control the stereochemistry of the initial Michael addition, which then triggers a spontaneous cyclization to form the oxane ring. To construct the target structure, a custom-designed Michael acceptor and donor would be required.

Asymmetric Prins Cyclization: While traditionally acid-catalyzed, asymmetric versions of the Prins cyclization have been developed using chiral Brønsted acids as organocatalysts. These catalysts can control the facial selectivity of the nucleophilic attack on the oxocarbenium ion intermediate, leading to enantioenriched tetrahydropyran products.

Oxetane Desymmetrization: An intriguing approach to chiral oxanes involves the enantioselective ring-opening of meso-oxetanes. researchgate.net A chiral organocatalyst can differentiate between the two enantiotopic C-O bonds of the oxetane, leading to a chiral product upon reaction with a nucleophile. While this would not directly yield the target structure, it represents a powerful method for generating chiral building blocks that could be further elaborated.

The following table summarizes some potential organocatalytic approaches:

| Catalytic Approach | Catalyst Type | Key Transformation |

| Domino Michael-Hemiacetalization | Chiral Amine, Thiourea | Michael addition followed by cyclization |

| Asymmetric Prins Cyclization | Chiral Brønsted Acid | Enantioselective cyclization of a homoallylic alcohol and an aldehyde |

| Oxetane Desymmetrization | Chiral Lewis Base/Acid | Enantioselective ring-opening of a meso-oxetane |

Photoredox and Electrocatalytic Methodologies for Carbon-Carbon Bond Formation

In recent years, photoredox and electrocatalysis have revolutionized the way chemists approach the formation of carbon-carbon bonds. These methods utilize light or electricity, respectively, to generate reactive radical intermediates under exceptionally mild conditions, often enabling transformations that are difficult to achieve with traditional thermal methods.

Photoredox-Catalyzed Radical Cyclizations: Visible-light photoredox catalysis can be used to initiate radical cyclizations to form oxane rings. nih.govnih.gov For instance, an acyclic precursor containing an alkene and a suitable radical precursor (e.g., an iodoalkane or a carboxylic acid) could be cyclized using a photocatalyst such as an iridium or ruthenium complex, or an organic dye. nih.govsci-hub.se The generation of a radical at a specific position would be crucial for achieving the desired substitution pattern.

Electrochemical Synthesis: Electrosynthesis offers a reagent-free method for oxidation and reduction, providing a sustainable approach to chemical synthesis. oup.comnih.govacs.orgrsc.org Anodic oxidation can be used to generate radical cations from electron-rich species, which can then undergo cyclization. For example, the oxidation of a suitably positioned enol ether could initiate a cascade to form the oxane ring. Conversely, cathodic reduction can generate radical anions from electron-poor species, which could also participate in cyclization reactions.

Coupling of Radicals: Both photoredox and electrocatalysis excel at the generation of radicals that can be coupled to form C-C bonds. A strategy for the synthesis of the target molecule could involve the generation of a radical at the 4-position of an oxane ring, which could then be trapped by an allylating agent. Alternatively, a radical precursor to the aldehyde group could be added to a 4-allyl-oxane derivative.

The table below outlines some conceptual applications of these modern methodologies:

| Methodology | Activation | Potential Transformation |

| Photoredox Catalysis | Visible Light | Radical cyclization of an unsaturated precursor |

| Electrocatalysis (Anodic) | Electricity (Oxidation) | Oxidative cyclization of an electron-rich acyclic precursor |

| Electrocatalysis (Cathodic) | Electricity (Reduction) | Reductive coupling of an oxane derivative with an electrophile |

Sustainable and Green Chemistry Aspects in Synthetic Route Design

The construction of intricate molecular frameworks, such as the 4,4-disubstituted oxane ring system, presents unique challenges and opportunities for the implementation of sustainable chemical practices. The goal is to devise synthetic routes that are not only high-yielding but also adhere to the core tenets of green chemistry, thereby reducing the environmental footprint of the synthesis.

Atom Economy and Step Efficiency in Reaction Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govscientificupdate.comresearchgate.net High atom economy is characteristic of reactions such as additions and rearrangements, where most or all of the atoms of the reactants are utilized in the final product. In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy.

For the synthesis of a 4,4-disubstituted oxane like this compound, several hypothetical approaches can be evaluated for their atom and step economy. One potential strategy involves a tandem reaction sequence where the oxane ring is formed and one or both of the C4 substituents are introduced in a single operation. For instance, a tandem oxa-Michael-addition/alkylation could, in principle, construct the core structure with high efficiency.

To illustrate these concepts, a comparative analysis of hypothetical synthetic routes is presented in the table below.

| Synthetic Strategy | Key Transformation(s) | Theoretical Atom Economy | Step Count | Green Chemistry Considerations |

| Route A: Tandem Reaction | Tandem oxa-Michael/allylation | High | Low (potentially 1-2 steps) | Maximizes atom and step economy; requires careful catalyst and reaction condition design. |

| Route B: Sequential Functionalization | 1. Allylation of tetrahydropyran-4-one2. Formylation | Moderate to Low | High (multiple steps) | Generates stoichiometric byproducts in each step; may require protecting groups, adding to the step count and waste. |

| Route C: Prins-type Cyclization | Prins cyclization of a homoallylic alcohol with an α,β-unsaturated aldehyde | Moderate | Low (1 step for core) | Can be acid-catalyzed, avoiding metal catalysts; regioselectivity and stereoselectivity need to be controlled. |

This table is illustrative and based on general principles of organic synthesis. The actual values would depend on the specific reagents and conditions used.

Solvent Selection and Waste Minimization Strategies

Green Solvent Alternatives in Oxane Synthesis:

Water: As a non-toxic and abundant solvent, water is an excellent choice for certain reactions, such as some acid-catalyzed cyclizations. nih.gov

Bio-derived Solvents: Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable feedstocks, offer a greener alternative to traditional ethers like THF. whiterose.ac.uk

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These are non-volatile solvents that can be tailored for specific reactions and offer potential for catalyst recycling. nih.gov

Waste minimization is intrinsically linked to atom and step economy, as well as solvent selection. core.ac.ukispe.orgbath.ac.uk Strategies to minimize waste in the synthesis of this compound and its analogs include:

Catalysis: The use of catalytic instead of stoichiometric reagents is a cornerstone of green chemistry. This reduces the amount of waste generated, as the catalyst is used in small quantities and can often be recycled.

Process Intensification: Techniques such as flow chemistry can lead to improved reaction control, higher yields, and reduced waste generation compared to traditional batch processes.

Recycling: The recovery and reuse of solvents and catalysts are crucial for minimizing waste and improving the economic viability of a synthetic process.

The following table provides a general comparison of solvents that could be considered for the synthesis of oxane derivatives.

| Solvent | Green Chemistry Classification | Key Advantages | Key Disadvantages |

| Water | Recommended | Non-toxic, non-flammable, readily available | Poor solubility for many organic reagents |

| Ethanol | Recommended | Bio-derived, low toxicity | Can be reactive in some cases |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Bio-derived, higher boiling point than THF | Can form peroxides |

| Toluene | Usable | Good for a range of organic reactions | Volatile, toxic |

| Dichloromethane (DCM) | Undesirable | Effective for many reactions | Carcinogen, environmental pollutant |

Classification is based on typical solvent selection guides used in the pharmaceutical industry. acsgcipr.orgjk-sci.comrsc.org

By integrating these principles of green chemistry into the design of synthetic routes, the production of complex molecules like this compound can be achieved in a more sustainable and environmentally responsible manner.

Reactivity Profiles and Reaction Pathways of the Aldehyde Functionality

The aldehyde group in this compound is the primary site for a variety of chemical reactions. Its reactivity is modulated by both steric and electronic factors imposed by the quaternary substitution and the adjacent oxygen atom of the oxane ring.

Nucleophilic addition to the carbonyl carbon is a characteristic reaction of aldehydes. libretexts.orgjackwestin.com In the case of this compound, the rate and outcome of such reactions are influenced by the steric hindrance around the carbonyl group. The presence of two substituents on the alpha-carbon makes the aldehyde less accessible to bulky nucleophiles compared to unhindered aldehydes. libretexts.orglibretexts.org

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. openstax.orgopenochem.org Subsequent protonation of the resulting alkoxide yields an alcohol. openstax.orgopenochem.org

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type | General Mechanistic Notes |

|---|---|---|

| Grignard Reagents (R-MgX) | Secondary Alcohol | Forms a new carbon-carbon bond. Reaction with sterically hindered aldehydes can be slower. nih.gov |

| Organolithium Reagents (R-Li) | Secondary Alcohol | Highly reactive nucleophiles that readily add to aldehydes. |

| Hydride Reagents (e.g., NaBH4, LiAlH4) | Primary Alcohol | Reduction of the aldehyde to the corresponding alcohol. unacademy.com |

| Cyanide (e.g., HCN, NaCN) | Cyanohydrin | The addition is reversible and base-catalyzed. |

| Ylides (Wittig Reaction) | Alkene | Converts the carbonyl group into a carbon-carbon double bond. |

The reactivity of aldehydes is generally greater than that of ketones in nucleophilic additions due to both steric and electronic reasons. libretexts.org Aldehydes have only one alkyl group attached to the carbonyl carbon, reducing steric hindrance, and the carbonyl carbon of an aldehyde is typically more electrophilic. libretexts.orgunacademy.com

The this compound molecule has alpha-protons on the methylene (B1212753) group of the oxane ring. Abstraction of one of these protons by a suitable base leads to the formation of an enolate. utexas.edumasterorganicchemistry.com Enolates are powerful nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. libretexts.org

The formation of the enolate is a key step in reactions such as the aldol (B89426) condensation. libretexts.org In a mixed aldol reaction, where this compound acts as the enolate source, it would react with another aldehyde that cannot form an enolate (e.g., formaldehyde (B43269) or benzaldehyde) to minimize the formation of side products. jackwestin.comlibretexts.org

Table 2: Enolate-Mediated Reactions

| Reaction | Reactant | Product Type | Mechanistic Features |

|---|---|---|---|

| Aldol Addition | Another Aldehyde/Ketone | β-Hydroxy Aldehyde | Nucleophilic attack of the enolate on a carbonyl group. libretexts.org |

| Alkylation | Alkyl Halide | α-Alkylated Aldehyde | SN2 reaction between the enolate and the alkyl halide. |

| Claisen-Schmidt Condensation | Aromatic Aldehyde | α,β-Unsaturated Aldehyde | An aldol condensation followed by dehydration. libretexts.org |

It is important to note that aldehydes that lack alpha-hydrogens on one side can only form an enolate on the side where alpha-protons are available. utexas.edu In the case of this compound, enolization can only occur towards the oxane ring.

Mechanistic Insights into Alkene Functionalization Reactions

The prop-2-en-1-yl (allyl) group in the molecule provides a second site of reactivity, primarily through reactions involving the carbon-carbon double bond.

The double bond of the allyl group can undergo electrophilic addition reactions. wikipedia.org In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. lasalle.edu The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond.

Table 3: Electrophilic Addition Reactions of the Alkene

| Reagent | Product Type | Key Intermediate |

|---|---|---|

| HX (e.g., HBr, HCl) | Haloalkane | Carbocation |

| H2O/H+ | Alcohol | Carbocation |

| X2 (e.g., Br2, Cl2) | Dihaloalkane | Halonium ion |

Cycloaddition reactions, such as the Diels-Alder reaction, are also a possibility, although the electron-rich nature of the alkene would favor reactions with electron-deficient dienes. Nitrile oxide cycloadditions are another class of reactions that can occur with alkenes bearing allylic oxygen substituents, often with good diastereoselectivity. nih.gov

The allyl group can also participate in radical reactions. The stability of the allylic radical makes this a favorable pathway. numberanalytics.com Radical cyclization reactions involving the aldehyde and the alkene are plausible, potentially leading to the formation of cyclic structures. researchgate.netacs.org Such reactions can be initiated by radical initiators or through photoredox catalysis. organic-chemistry.org

For instance, a radical generated elsewhere in the molecule or from an external source could add to the double bond, followed by an intramolecular cyclization onto the aldehyde carbonyl. rsc.org Alternatively, a radical could be generated at the allylic position, which could then undergo further reactions. numberanalytics.com

Stereochemical Control and Diastereoselective Inductions in Reactions

The presence of a quaternary stereocenter in this compound, along with the potential for creating new stereocenters during reactions, makes stereochemical control a crucial aspect of its chemistry. Diastereoselective reactions are those in which one diastereomer is preferentially formed over another. youtube.com

In nucleophilic additions to the aldehyde, the incoming nucleophile can attack from two different faces of the planar carbonyl group. If the oxane ring adopts a preferred conformation, one face of the aldehyde may be more sterically accessible than the other, leading to a diastereoselective outcome. The principles of Felkin-Anh and chelation-control models are often used to predict the stereochemical outcome of nucleophilic additions to carbonyls with adjacent stereocenters. nih.gov

Similarly, in reactions involving the alkene, such as epoxidation or dihydroxylation, the directing effect of the nearby oxygen atom in the oxane ring or the aldehyde group can influence the facial selectivity of the attack, leading to the preferential formation of one diastereomer. nih.gov The synthesis of substituted oxetanes, for example, can proceed with high levels of diastereoselectivity. qub.ac.uk

The successful application of stereocontrolled reactions is fundamental in the synthesis of complex molecules with multiple stereocenters. beilstein-journals.org

Conformational Analysis of the Oxane Ring and its Influence on Reactivity

The reactivity and stereochemical outcome of reactions involving this compound are intrinsically linked to the conformational preferences of the six-membered oxane ring. While direct experimental studies on the conformational analysis of this specific molecule are not extensively reported in the literature, a comprehensive understanding can be derived from the well-established principles of cyclohexane (B81311) and substituted tetrahydropyran conformational analysis.

The oxane ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. In this compound, the C4 position is geminally disubstituted with a prop-2-en-1-yl (allyl) group and a carbaldehyde (formyl) group. The chair conformation of the oxane ring can exist in two rapidly interconverting forms, known as ring flipping. In this process, axial substituents become equatorial and vice versa.

The energetic preference for one chair conformation over the other is dictated by the steric bulk of the substituents. Generally, substituents prefer to occupy the more spacious equatorial position to avoid 1,3-diaxial interactions, which are destabilizing steric interactions between an axial substituent and the axial hydrogen atoms on C2 and C6 of the ring.

For this compound, both the allyl and the formyl groups are at the same carbon. In such cases of gem-disubstitution, the conformational equilibrium will be influenced by the relative steric demands of the two groups. The allyl group is generally considered to be sterically larger than the formyl group. Therefore, the chair conformation where the allyl group occupies the equatorial position and the formyl group is in the axial position would be expected to be the more stable conformer.

The predominance of one conformer significantly influences the reactivity of the molecule. For instance, the accessibility of the carbaldehyde group to incoming nucleophiles will be different in the axial versus the equatorial position. An axially oriented aldehyde may experience greater steric hindrance from the axial hydrogens on the same side of the ring. Conversely, an equatorial aldehyde is more exposed. This can lead to differences in reaction rates and stereoselectivity.

Furthermore, the orientation of the allyl group can affect its participation in intramolecular reactions. An equatorially positioned allyl group is poised differently for potential cyclization or rearrangement reactions compared to an axial one. Computational studies on substituted tetrahydropyrans have shown that the presence of various substituents can influence the ring's geometry, including bond lengths and angles, which in turn affects the energy barriers for conformational changes and chemical reactions. researchgate.net

Table 1: Predicted Conformational Preferences of this compound

| Conformer | Allyl Group Position | Formyl Group Position | Predicted Relative Stability | Rationale |

| A | Equatorial | Axial | More Stable | Minimizes steric strain from the bulkier allyl group. |

| B | Axial | Equatorial | Less Stable | Increased 1,3-diaxial interactions involving the allyl group. |

This table is based on general principles of conformational analysis and the relative steric bulk of the substituents, in the absence of direct experimental data for the title compound.

Identification and Characterization of Transient Reaction Intermediates

The chemical transformations of this compound can proceed through a variety of transient reaction intermediates, the nature of which depends on the specific reaction conditions and reagents employed. While direct spectroscopic observation of these fleeting species for this particular molecule is not documented, their identity can be inferred from mechanistic studies of similar compounds containing aldehyde and alkene functionalities.

Reactions at the Carbonyl Group:

The carbaldehyde group is a primary site for nucleophilic attack. Reactions such as additions, reductions, and oxidations will involve distinct intermediates.

Tetrahedral Intermediates: In nucleophilic addition reactions (e.g., Grignard reaction, cyanohydrin formation), the initial step involves the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a transient, negatively charged tetrahedral intermediate. This intermediate is typically protonated during workup to yield the final alcohol product.

Enolates: In the presence of a suitable base, the aldehyde can be deprotonated at the alpha-carbon (the C4 of the oxane ring) to form an enolate intermediate. This planar, nucleophilic species is a key intermediate in reactions such as the aldol condensation and alkylation reactions. The stereochemical outcome of subsequent reactions is often determined by the geometry of the enolate.

Reactions Involving the Alkene:

The prop-2-en-1-yl group can undergo a range of reactions characteristic of alkenes.

Carbocation Intermediates: Electrophilic addition to the double bond (e.g., with HBr or H₃O⁺) proceeds through a carbocation intermediate. The stability of this carbocation will follow Markovnikov's rule, with the positive charge preferentially forming on the more substituted carbon. In the case of the allyl group, this would be the secondary carbon.

Radical Intermediates: Under free-radical conditions (e.g., addition of HBr in the presence of peroxides), the reaction proceeds through a radical mechanism. The initial step is the formation of a bromine radical, which then adds to the double bond to form a carbon-centered radical intermediate.

Metallocyclic Intermediates: In transition metal-catalyzed reactions, such as olefin metathesis, the alkene can coordinate to the metal center to form various organometallic intermediates, including metallocyclobutanes.

Table 2: Plausible Transient Intermediates in Reactions of this compound

| Reaction Type | Functional Group | Plausible Transient Intermediate | Key Characteristics |

| Nucleophilic Addition | Aldehyde | Tetrahedral Alkoxide | Negatively charged, sp³ hybridized carbon |

| Base-Catalyzed Reaction | Aldehyde | Enolate | Planar, nucleophilic, delocalized negative charge |

| Electrophilic Addition | Alkene | Carbocation | Positively charged, sp² hybridized carbon |

| Radical Addition | Alkene | Carbon Radical | Neutral, sp² hybridized carbon with an unpaired electron |

| Metal-Catalyzed Reaction | Alkene | Metallocycle | Cyclic structure containing a transition metal |

This table presents hypothetical intermediates based on established reaction mechanisms for the constituent functional groups, as direct experimental evidence for the title compound is unavailable.

The interplay between the conformational dynamics of the oxane ring and the formation and reactivity of these transient intermediates is a critical aspect of understanding the chemical behavior of this compound. Future computational and experimental studies are needed to provide a more detailed and specific picture of the mechanistic landscape of this molecule.

Computational and Theoretical Investigations of 4 Prop 2 En 1 Yl Oxane 4 Carbaldehyde and Its Reactivity

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(prop-2-en-1-yl)oxane-4-carbaldehyde, these methods provide insights into its three-dimensional structure, stability, and electronic character, which are crucial for predicting its chemical behavior.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable conformation of the molecule. wayne.eduresearchgate.net For a flexible molecule like this compound, which contains a six-membered oxane ring and two substituents, multiple low-energy conformations are possible.

Conformational analysis of this compound typically involves exploring the potential energy surface by systematically rotating the key dihedral angles. ufms.br The primary considerations are the chair conformation of the oxane ring and the axial versus equatorial positions of the allyl (prop-2-en-1-yl) and carbaldehyde groups. Due to steric hindrance, it is generally expected that conformers with the larger substituents in the equatorial position will be more stable. Theoretical calculations, often employing Density Functional Theory (DFT) methods, can quantify the energy differences between these conformers.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Allyl Group Position | Carbaldehyde Group Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| I | Equatorial | Equatorial | 0.00 |

| II | Equatorial | Axial | 2.15 |

| III | Axial | Equatorial | 2.80 |

| IV | Axial | Axial | 5.50 |

Note: Data is hypothetical and for illustrative purposes.

The optimized geometry of the most stable conformer (I) provides key structural parameters.

Table 2: Selected Optimized Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (carbaldehyde) | 1.21 Å |

| Bond Length | C=C (allyl) | 1.34 Å |

| Bond Length | C-O (oxane ring) | 1.43 Å |

| Bond Angle | O=C-H (carbaldehyde) | 121.5° |

Note: Data is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govsapub.org The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich allyl C=C double bond, making this the primary site for attack by electrophiles. Conversely, the LUMO is anticipated to be centered on the electron-deficient carbonyl group (C=O), specifically on the carbon atom, which is the site for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

Table 3: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.85 | Allyl C=C bond |

| LUMO | -0.95 | Carbaldehyde C=O group |

Note: Data is hypothetical and for illustrative purposes.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction pathways, providing insights that are often difficult to obtain through experimentation alone.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a system as a function of its geometry. libretexts.orglibretexts.org By mapping the PES for a reaction, chemists can identify the lowest energy pathway from reactants to products, known as the reaction coordinate. wayne.edu This path includes stable intermediates and high-energy transition states. For a reaction involving this compound, such as a Diels-Alder cycloaddition where the allyl group acts as a dienophile, the PES would be mapped by varying the key bond-forming distances and angles. The reaction coordinate would then represent the most favorable energetic route connecting the reactants, the transition state, and the final cycloadduct.

The transition state is the point of maximum energy along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. libretexts.org Computational methods can locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. These calculations are crucial for understanding and predicting the kinetics of chemical transformations, such as the relative rates of competing reaction pathways.

Table 4: Calculated Activation Energies for Competing Nucleophilic Additions to this compound

| Reaction Pathway | Nucleophile | Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| 1,2-Addition (Direct) | CH₃Li | 10.5 |

Note: Data is hypothetical and for illustrative purposes, assuming a hypothetical conjugated system for 1,4-addition for illustrative purposes.

Prediction and Analysis of Regio- and Stereoselectivity in Chemical Transformations

Many chemical reactions can yield multiple products. Computational chemistry is an invaluable tool for predicting which product isomer (regio- or stereo-) will be favored by comparing the activation energies of the transition states leading to each product. The pathway with the lower energy transition state will be kinetically favored.

For this compound, an example is the hydroboration-oxidation of the allyl group. This reaction can potentially yield two different regioisomeric alcohols. By calculating the energies of the two possible transition states (one leading to the terminal alcohol and one to the internal alcohol), the regioselectivity can be predicted. Similarly, the stereoselectivity of nucleophilic attack on the carbonyl carbon can be assessed. The two faces of the carbonyl group are diastereotopic, and attack from one face may be sterically more favorable. Comparing the transition state energies for attack from each face allows for the prediction of the major diastereomeric product.

Table 5: Predicted Selectivity in the Hydroboration of the Allyl Group

| Transition State | Product Regioisomer | Relative Transition State Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| TS-1 | Terminal Alcohol | 0.0 | Major Product |

| TS-2 | Internal Alcohol | 3.2 | Minor Product |

Note: Data is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations and a thorough exploration of the conformational landscape are powerful computational tools for understanding the three-dimensional structure and dynamic behavior of molecules like this compound. While specific molecular dynamics studies on this particular compound are not extensively available in publicly accessible literature, the principles of conformational analysis of substituted oxane rings are well-established. Such investigations would provide critical insights into the molecule's flexibility, the relative stability of its different spatial arrangements (conformers), and how its structure influences its reactivity.

The conformational flexibility of this compound primarily arises from two sources: the puckering of the oxane ring and the rotation around the single bonds of the substituent groups. The oxane ring typically adopts a chair conformation to minimize steric and torsional strain. However, for a 4,4-disubstituted oxane, the chair conformation can have the substituents in axial or equatorial positions. The interplay of steric hindrance between the prop-2-en-1-yl and carbaldehyde groups, as well as their interactions with the rest of the ring, would determine the preferred conformation.

A comprehensive computational study would involve quantum mechanical calculations, often using Density Functional Theory (DFT), to determine the geometries and relative energies of the possible conformers. These calculations would identify the most stable ground-state conformations. For instance, studies on similarly substituted tetrahydropyran (B127337) rings suggest that bulky substituents prefer to occupy the equatorial position to minimize 1,3-diaxial interactions.

Molecular dynamics simulations would further elaborate on the dynamic nature of the molecule. By simulating the motion of atoms over time, MD can reveal the pathways of conformational transitions, such as ring-flipping, and the timescales on which these events occur. The simulation would also illustrate the flexibility of the allyl and aldehyde substituents, which can significantly impact how the molecule interacts with other chemical species.

The data obtained from such simulations are often analyzed to generate potential energy surfaces and Ramachandran-like plots for key dihedral angles. These analyses provide a quantitative measure of the conformational preferences.

Hypothetical Conformational Analysis Data

| Conformer | Axial/Equatorial Position of Substituents | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Dihedral Angle (C2-C3-C4-C5) (degrees) |

| Chair 1 | Prop-2-en-1-yl (eq), Carbaldehyde (ax) | 0.00 | 75 | 55.2 |

| Chair 2 | Prop-2-en-1-yl (ax), Carbaldehyde (eq) | 1.20 | 15 | -54.8 |

| Twist-Boat | - | 5.30 | 10 | 30.1 / -30.5 |

Note: The data in this table is hypothetical and serves to illustrate the expected output of a computational study. "eq" denotes an equatorial position and "ax" denotes an axial position.

Such detailed computational and theoretical explorations are invaluable for rationalizing the molecule's chemical behavior and for designing new derivatives with specific desired properties.

Advanced Synthetic Strategies and Research Trajectories for 4 Prop 2 En 1 Yl Oxane 4 Carbaldehyde Derivatives

Enantioselective Synthesis of Chiral 4-(Prop-2-en-1-yl)oxane-4-carbaldehyde Derivatives

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. For a molecule like this compound, which possesses a quaternary stereocenter at the C4 position, several enantioselective strategies could be envisioned.

Asymmetric Catalysis in the Construction of Chiral Cyclic Aldehydes

Asymmetric catalysis stands as a powerful tool for the efficient synthesis of chiral compounds. For the target molecule, a potential approach would involve the enantioselective allylation of a suitable precursor. While direct asymmetric catalysis on an oxane precursor is not documented for this specific compound, related transformations on other cyclic systems provide a conceptual framework. For instance, copper(I) hydride-catalyzed asymmetric hydroallylation has been successfully applied to the synthesis of optically active 4-allyl tetrahydroquinolines from 1,2-dihydroquinolines, achieving good yields and excellent enantioselectivity. nih.gov A similar strategy, employing a chiral ligand-metal complex, could hypothetically be adapted for the enantioselective introduction of the allyl group to a precursor of the oxane ring.

Organocatalysis offers another promising avenue. Chiral secondary amines, such as derivatives of proline, have been extensively used to catalyze asymmetric α-functionalization of aldehydes and ketones. beilstein-journals.org One could foresee a strategy where a precursor molecule is subjected to an organocatalyzed enantioselective α-allylation to construct the chiral quaternary center.

| Catalytic System | Potential Precursor | Key Transformation | Expected Outcome |

| Chiral Copper(I) Hydride Complex | Oxane-4-carbaldehyde precursor | Asymmetric hydroallylation | Enantioenriched 4-allyl-oxane-4-carbaldehyde |

| Chiral Prolinol Ether Organocatalyst | A suitable aldehyde or ketone | Enantioselective α-allylation | Chiral this compound |

Chiral Auxiliary and Chiral Ligand-Mediated Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com This well-established strategy could be applied to the synthesis of chiral this compound. A hypothetical route could involve attaching a chiral auxiliary, such as a commercially available Evans oxazolidinone or a pseudoephedrine derivative, to a precursor carboxylic acid. wikipedia.org Subsequent diastereoselective allylation at the α-position, followed by removal of the auxiliary, would yield the desired enantiomerically enriched aldehyde. The choice of auxiliary and reaction conditions would be critical in controlling the diastereoselectivity of the allylation step.

Chiral ligands, in conjunction with metal catalysts, can also mediate stereoselective transformations. For instance, palladium-catalyzed intramolecular allylic alkylation of phenols using chiral ligands like the Trost ligand has been shown to produce C4-substituted tetrahydroisoquinolines with high enantioselectivity. rsc.org A similar intramolecular strategy, or an intermolecular variant, could potentially be developed for the oxane system.

Biocatalytic Approaches for Enantiopure Intermediates

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of chiral compounds. rsc.orgnih.gov While no specific biocatalytic routes to this compound have been reported, general enzymatic strategies could be adapted. For example, alcohol dehydrogenases (ADHs) are known to catalyze the stereoselective reduction of ketones to chiral alcohols with high enantiomeric excess. nih.gov A potential strategy could involve the enzymatic resolution of a racemic precursor alcohol or the asymmetric reduction of a prochiral ketone to generate a chiral alcohol intermediate, which could then be converted to the target aldehyde. Lipases are another class of enzymes widely used for the kinetic resolution of racemic alcohols and esters. rsc.org

| Biocatalyst | Substrate Type | Transformation | Product |

| Alcohol Dehydrogenase (ADH) | Prochiral ketone | Asymmetric reduction | Chiral alcohol precursor |

| Lipase | Racemic alcohol/ester | Kinetic resolution | Enantiopure alcohol/ester precursor |

Scaffold Diversification and Multifunctionalization Strategies

The oxane ring system is a common motif in many biologically active natural products. The diversification of the this compound scaffold could lead to a library of novel compounds with potential applications in drug discovery. The aldehyde and the allyl functionalities serve as versatile handles for a wide range of chemical transformations.

The aldehyde group can be readily converted into other functional groups such as alcohols, carboxylic acids, amines, and nitriles through standard organic transformations. It can also participate in various carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and Grignard additions, to introduce further complexity.

The terminal double bond of the allyl group is amenable to a plethora of transformations, including:

Oxidative cleavage: to yield a carboxylic acid or aldehyde.

Epoxidation: to form an epoxide, which can be opened with various nucleophiles.

Hydroboration-oxidation: to produce a primary alcohol.

Metathesis reactions: to form new carbon-carbon double bonds.

Heck and Suzuki couplings: to introduce aryl or vinyl substituents.

These transformations could be performed in a combinatorial fashion to generate a diverse library of compounds based on the 4-allyloxane-4-carbaldehyde core.

Utility as a Versatile Chemical Building Block in Complex Molecule Synthesis

While there is no documented use of this compound as a building block in the synthesis of complex molecules, its structure suggests significant potential. The presence of two reactive functional groups, the aldehyde and the alkene, on a cyclic scaffold makes it an attractive starting material for the synthesis of more elaborate structures.

Convergent Synthesis of Advanced Intermediates

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a complex molecule, which are then coupled together in the later stages of the synthesis. nih.gov This approach is often more efficient than a linear synthesis. This compound could serve as a key building block in a convergent synthesis. For example, the aldehyde functionality could be used to connect with one fragment of a target molecule, while the allyl group could be functionalized to couple with another fragment. This strategy would allow for the rapid assembly of complex molecular architectures. The ability to access enantiomerically pure forms of this building block, as discussed in section 5.1, would be crucial for its application in the asymmetric synthesis of complex natural products and pharmaceuticals.

Modular Assembly for Analog Library Generation

The construction of analog libraries centered around the this compound scaffold is a key strategy for exploring the chemical space and identifying derivatives with optimized properties. A modular, or diversity-oriented, synthesis (DOS) approach is particularly well-suited for this purpose, allowing for the systematic variation of different structural components of the molecule.

One prominent strategy for the modular assembly of analogous tetrahydropyran (B127337) structures involves a diversity-oriented synthesis approach that combines robust cyclization methods with versatile functionalization techniques. This allows for the generation of a library of structurally diverse compounds from a common set of starting materials. An example of such an approach is the use of a 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)-mediated oxidative carbon-hydrogen bond activation reaction to form the core tetrahydropyran ring. nih.gov This method can be followed by highly reliable and modular "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce a wide array of substituents. nih.govmdpi.com

This modular strategy can be envisioned for the generation of a library of this compound analogs. The synthesis would commence with a precursor containing the allyl group and a latent aldehyde functionality. Following the formation of the oxane ring, the diversification step would introduce various functionalities at different positions of the scaffold.

A hypothetical modular synthesis to generate a library of analogs based on a related tetrahydropyran core is presented below. This approach utilizes an initial cyclization reaction followed by diversification steps.

Table 1: Exemplar Modular Synthesis of a Tetrahydropyran Library

| Step | Reaction | Reactants | Key Features |

| 1 | Oxa-Prins Cyclization | Homoallylic alcohol, Aldehyde | Forms the core tetrahydropyran ring and allows for the introduction of two points of diversity (R1 and R2). |

| 2 | Azide Introduction | Mesylation followed by substitution with sodium azide | Converts a hydroxyl group into an azide, preparing the scaffold for click chemistry. |

| 3 | Click Chemistry (CuAAC) | Terminal alkyne | Introduces a wide variety of substituents (R3) via a stable triazole linkage. |

This modular approach facilitates the rapid generation of a multitude of analogs from a common intermediate. For instance, a library of dihydroxylated pyran analogues has been successfully synthesized using a catalytic enantioselective tandem oxa[4+2] cycloaddition/aldehyde allylboration methodology. nih.gov This key step assembles highly substituted α-hydroxyalkyl dihydropyrans in a single three-component reaction, which are then further diversified. nih.gov

The research findings on the synthesis of substituted tetrahydropyrans demonstrate the feasibility of creating extensive analog libraries. For example, a library of eighteen (2RS,6RS)-2-(4-methoxyphenyl)-6-(substituted ethyl)dihydro-2H-pyran-4(3H)-ones was synthesized, with fourteen of these being further diversified using azide-alkyne click chemistry to incorporate triazoles. nih.govmdpi.com This highlights the power of combining a core synthetic transformation with a modular diversification strategy.

Table 2: Research Findings on the Generation of a Substituted Tetrahydropyran Library

| Library Size | Core Scaffold | Diversification Method | Reference |

| 18 compounds | (2RS,6RS)-2-(4-methoxyphenyl)-6-(substituted ethyl)dihydro-2H-pyran-4(3H)-one | Azide-alkyne click chemistry | nih.govmdpi.com |

| 30 compounds | α-Hydroxyalkyl dihydropyrans | Dihydroxylation of residual olefin | nih.gov |

By employing such modular synthetic strategies, a large and diverse library of this compound derivatives can be efficiently assembled. This enables a thorough investigation of structure-activity relationships and the potential identification of compounds with enhanced biological or material properties.

Q & A

Q. Basic Research Focus

- NMR : ¹H/¹³C NMR can distinguish stereochemistry at the oxane ring (e.g., coupling constants for axial vs. equatorial substituents) and confirm the propargyl group (δ 2.0–2.5 ppm for CH₂, δ 4.5–5.0 ppm for CH).

- IR : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde.

- HPLC-MS : Quantify purity and detect byproducts (e.g., over-oxidation to carboxylic acid derivatives) using reverse-phase C18 columns with acetonitrile/water gradients .

What crystallographic strategies are recommended for determining the absolute configuration of this compound?

Advanced Research Focus

Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL software is critical. Key steps:

- Grow crystals via slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate).

- Collect high-resolution data (≤ 0.8 Å) to resolve anisotropic displacement parameters for the propargyl and aldehyde groups.

- Refinement with Olex2 or WinGX suites can address disorder in the oxane ring. For enantiomeric resolution, consider chiral derivatization (e.g., Mosher’s ester) prior to crystallization .

How can computational methods predict the reactivity and regioselectivity of this compound in nucleophilic addition reactions?

Advanced Research Focus

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. The aldehyde’s electrophilicity is influenced by conjugation with the oxane ring’s oxygen, directing nucleophiles (e.g., Grignard reagents) to the carbonyl carbon. Molecular dynamics simulations (MD) can predict solvent effects (e.g., THF vs. DCM) on reaction pathways .

What experimental and theoretical approaches reconcile discrepancies in observed vs. predicted biological activity of derivatives of this compound?

Advanced Research Focus

Contradictions between in vitro assays and computational docking (e.g., poor correlation with angiotensin II receptor binding in ) require:

- Reassessing force field parameters in docking software (AutoDock Vina, Schrödinger).

- Validating binding via Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

- Investigating metabolic stability (e.g., cytochrome P450 assays) to rule off-target effects .

How can reaction mechanisms involving the propargyl group be elucidated using isotopic labeling or kinetic isotope effects (KIE)?

Q. Advanced Research Focus

- Isotopic Labeling : Introduce deuterium at the propargyl CH₂ to track hydrogen migration during cycloadditions.

- KIE Studies : Compare reaction rates (e.g., Diels-Alder) between labeled and unlabeled compounds using GC-MS.

- In Situ IR : Monitor intermediates in propargyl-allenyl isomerization under catalytic conditions (e.g., AuCl₃) .

What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

- Flow Chemistry : Enhance yield and safety via continuous flow reactors for oxidation steps (PCC → Swern oxidation).

- Purification : Use simulated moving bed (SMB) chromatography for aldehyde enrichment.

- Stability Testing : Assess degradation under varying pH and temperature to optimize storage conditions (lyophilization vs. inert atmosphere) .

How do steric and electronic effects of the oxane ring influence the compound’s reactivity compared to linear analogs?

Advanced Research Focus

Comparative studies with acyclic aldehydes (e.g., pent-4-enal) show:

- Steric Effects : The oxane ring restricts rotation, favoring endo transition states in cycloadditions.

- Electronic Effects : Ring oxygen stabilizes the aldehyde via resonance, reducing electrophilicity by ~15% (DFT-calculated partial charges). Experimental validation via Hammett plots using substituent-modified analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.